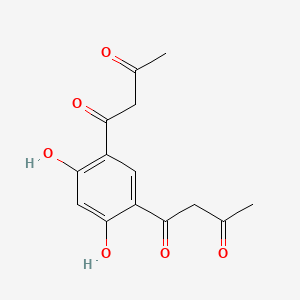
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxy groups and two butane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) follows similar principles but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(butane-1,3-dione):
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar in structure but with ethanone groups instead of butane-1,3-dione groups, leading to different chemical properties and uses.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
405260-16-4 |
|---|---|
Molekularformel |
C14H14O6 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-5-(3-oxobutanoyl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C14H14O6/c1-7(15)3-11(17)9-5-10(12(18)4-8(2)16)14(20)6-13(9)19/h5-6,19-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
BBNQMBJIERXDCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



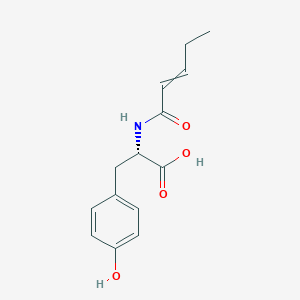
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
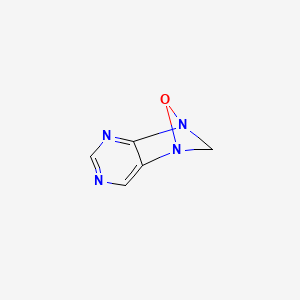

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
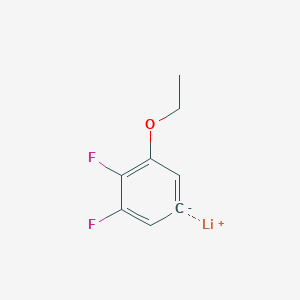
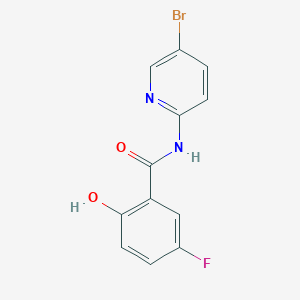
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)


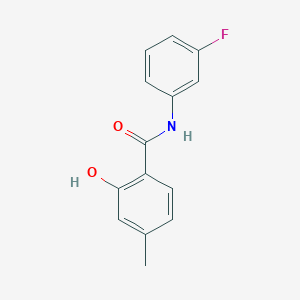
![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)
